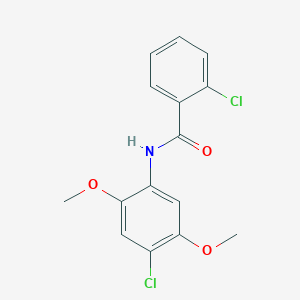

![molecular formula C22H27N7O B5551254 6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

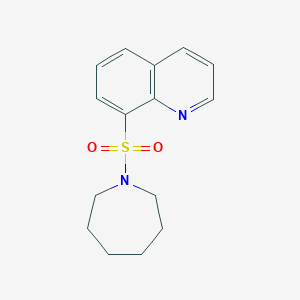

The compound 6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine represents a class of triazine derivatives, which are of significant interest due to their broad spectrum of biological activities and potential applications in various fields excluding drug use and dosage. This compound is synthesized through multi-step reactions involving triazine as a core scaffold.

Synthesis Analysis

The synthesis involves multi-step reactions starting from basic triazine or piperazine derivatives. A key step often involves the Mannich reaction, which introduces the benzyl-piperazinylmethyl moiety into the triazine ring. Synthesis routes may vary, but they generally aim to incorporate the benzyl, methoxyphenyl, and diamine groups into the 1,3,5-triazine core, optimizing conditions for each step to achieve the desired product with high yield and purity (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazine core substituted with a benzyl-piperazinyl group and a methoxyphenyl group. The arrangement of these substituents around the triazine ring significantly influences the compound's physical and chemical properties. X-ray crystallography and NMR spectroscopy are common techniques used to determine the precise molecular structure and confirm the identity of the synthesized compound (Hwang et al., 2006).

Chemical Reactions and Properties

This compound undergoes typical chemical reactions associated with its functional groups. The piperazine moiety can participate in nucleophilic substitution reactions, while the triazine ring can engage in electrophilic substitution. The presence of the benzyl and methoxyphenyl groups can further influence the compound's reactivity by stabilizing certain intermediates or directing the course of reactions. The compound's chemical properties are defined by its reactivity towards acids, bases, reducing and oxidizing agents, highlighting its potential for further chemical modifications and applications in synthesis (Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are determined by its molecular structure. The compound's solubility in various solvents is influenced by the presence of the methoxyphenyl and benzyl groups, which can enhance solubility in organic solvents. Its crystal structure, defined by X-ray diffraction, reveals insights into the compound's solid-state packing and intermolecular interactions, which are crucial for understanding its stability and reactivity (Zhong et al., 2012).

Chemical Properties Analysis

Chemical properties include the compound's stability under various conditions and its reactivity towards different chemical reagents. Its stability is influenced by the triazine core and the substituents' nature, with potential susceptibility to hydrolysis, oxidation, and thermal degradation under specific conditions. Reactivity studies highlight the compound's potential interactions with nucleophiles and electrophiles, critical for understanding its behavior in biological systems and synthetic applications (Sadek et al., 2023).

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Research has been conducted on the synthesis of novel triazole derivatives, including structures similar to the specified compound, showing good to moderate antimicrobial activities against various microorganisms. These compounds' synthesis involved reactions of ester ethoxycarbonylhydrazones with primary amines, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Agents

- Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant analgesic and anti-inflammatory activities, suggesting their potential use as COX-2 inhibitors, which could lead to new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Nanofiltration Membranes for Dye Treatment

- Research into novel sulfonated thin-film composite nanofiltration membranes for treating dye solutions utilized similar piperazine-based structures. These membranes showed improved water flux due to enhanced surface hydrophilicity without compromising dye rejection. This advancement indicates the compound's potential application in environmental protection and industrial wastewater treatment (Liu et al., 2012).

Environment-Sensitive Fluorescent Ligands

- The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been reported. These ligands, based on the 1-arylpiperazine structure, demonstrated high receptor affinity and unique fluorescence properties, offering potential applications in receptor visualization and neuroscience research (Lacivita et al., 2009).

Bioactive Mannich Bases

- A study on new phenolic Mannich bases with piperazines revealed their bioactivities, including cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Such findings suggest these compounds' potential in pharmaceutical development and cancer therapy (Gul et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Based on its structural similarity to other arylpiperazine-based alpha1-adrenergic receptor antagonists, it may interact with its targets in a similar manner . These compounds typically bind to the alpha1-adrenergic receptors, modulating their activity .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it is plausible that this compound may influence these pathways.

Pharmacokinetics

Compounds with similar structures have been found to exhibit promising pharmacokinetic profiles

Result of Action

Based on its potential interaction with alpha1-adrenergic receptors, it may have neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O/c1-30-19-10-6-5-9-18(19)24-22-26-20(25-21(23)27-22)16-29-13-11-28(12-14-29)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H3,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPCPQHYGCBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)